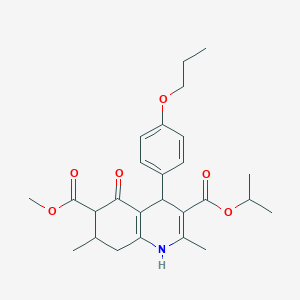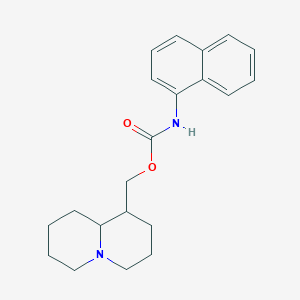![molecular formula C19H22N4O B6071313 1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole](/img/structure/B6071313.png)
1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole, also known as API-1, is a small molecule inhibitor that has been developed for cancer therapy. The compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole involves the inhibition of the transcription factor STAT3 (signal transducer and activator of transcription 3). STAT3 plays a crucial role in cancer cell survival and proliferation, and its inhibition by 1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the expression of genes involved in cell cycle progression, angiogenesis, and metastasis. It also increases the expression of genes involved in apoptosis and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole is its specificity towards cancer cells, while sparing normal cells. This makes it a potential candidate for cancer therapy with fewer side effects. However, one limitation is that the compound has poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
Future research on 1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole could focus on the following areas:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the efficacy of 1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole in animal models of cancer.
3. Investigation of the potential of 1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole in combination therapy with other cancer drugs.
4. Development of more water-soluble formulations of 1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole to improve its bioavailability and efficacy.
Conclusion
1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole is a promising small molecule inhibitor that has shown potential as a cancer therapy agent. Its mechanism of action involves the inhibition of the transcription factor STAT3, leading to cell cycle arrest and apoptosis. While 1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole has several advantages for cancer therapy, it also has limitations that need to be addressed. Further research on 1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole could lead to the development of a novel cancer therapy with fewer side effects.
Métodos De Síntesis
The synthesis of 1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole involves a multi-step process that starts with the reaction of 1H-indole-3-carbaldehyde with 1-azepanecarbonyl chloride in the presence of a base. The resulting intermediate is then treated with hydrazine hydrate and acetic acid, followed by the reaction with 3-bromopropionyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole has been extensively studied for its potential as a cancer therapy agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer. In addition, 1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole has been found to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells.
Propiedades
IUPAC Name |
azepan-1-yl-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-19(22-10-5-1-2-6-11-22)17-13-16(20-21-17)14-23-12-9-15-7-3-4-8-18(15)23/h3-4,7-9,12-13H,1-2,5-6,10-11,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWBXXLDKWZBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6071237.png)
![2-(3-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-indol-1-yl)acetamide](/img/structure/B6071244.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6071252.png)
![1-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6071254.png)
![4-(3-chlorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071260.png)
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6071267.png)

![3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6071288.png)


![1'-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidin-3-amine](/img/structure/B6071300.png)
![N-(2,5-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6071310.png)
![{[(2-hydroxyphenyl)amino]methyl}phenylphosphinic acid](/img/structure/B6071317.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6071319.png)